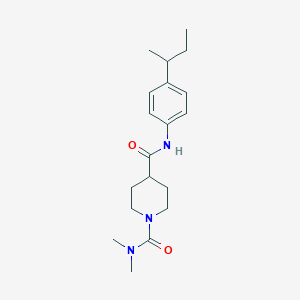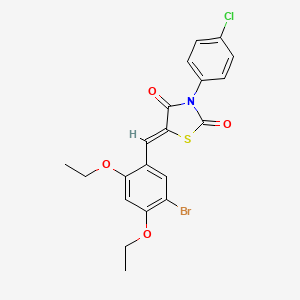![molecular formula C18H21NO2 B5327667 N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5327667.png)
N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide, commonly known as 'N-phenylacetyl-L-prolylglycine ethyl ester' or 'Noopept,' is a synthetic nootropic compound that has gained popularity in recent years due to its cognitive-enhancing effects. Nootropics are substances that are believed to improve cognitive function, memory, creativity, and motivation without causing significant side effects.
Mecanismo De Acción
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of various neurotransmitter systems in the brain, including acetylcholine, glutamate, and dopamine. Noopept has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects
Noopept has been shown to have several biochemical and physiological effects, including increased cerebral blood flow, antioxidant activity, and anti-inflammatory effects. Noopept has also been shown to increase the levels of several neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Noopept for lab experiments is its high bioavailability and rapid onset of action. Noopept is also relatively safe and well-tolerated, with few reported side effects. However, one limitation of Noopept is that it has a short half-life and may require frequent dosing to maintain its cognitive-enhancing effects.
Direcciones Futuras
There are several potential future directions for research on Noopept, including:
1. Investigating the long-term effects of Noopept on cognitive function and brain health.
2. Exploring the potential therapeutic applications of Noopept in other neurological disorders, such as multiple sclerosis and epilepsy.
3. Investigating the potential synergistic effects of Noopept with other nootropic compounds.
4. Developing novel Noopept analogs with improved pharmacokinetic and pharmacodynamic properties.
5. Investigating the mechanisms underlying the cognitive-enhancing effects of Noopept to develop new strategies for enhancing brain function.
Conclusion
In conclusion, Noopept is a synthetic nootropic compound that has gained popularity for its cognitive-enhancing effects. Noopept has been extensively studied for its potential therapeutic applications in various neurological disorders, and its mechanism of action is believed to involve modulation of various neurotransmitter systems in the brain. While Noopept has several advantages for lab experiments, further research is needed to fully understand its long-term effects and potential therapeutic applications.
Métodos De Síntesis
Noopept is synthesized by combining phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The resulting compound is then deprotected using trifluoroacetic acid (TFA) to obtain Noopept.
Aplicaciones Científicas De Investigación
Noopept has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that Noopept can improve cognitive function, memory, and learning ability in both healthy individuals and patients with cognitive impairment.
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-7-9-15(10-8-13)11-18(20)19-14(2)16-5-4-6-17(12-16)21-3/h4-10,12,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDHELAZCDFIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5327585.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5327586.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5327591.png)
![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5327596.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5327601.png)

![1-[3-(2-furyl)propanoyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5327613.png)
![2-(methoxymethyl)-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5327614.png)
![ethyl [5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5327632.png)



![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327679.png)
![6-ethyl-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5327683.png)